2-(5-Trifluoromethyl-1H-indol-3-YL)acetic acid
Overview
Description
2-(5-Trifluoromethyl-1H-indol-3-YL)acetic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable molecule in medicinal chemistry.
Mechanism of Action
Target of Action
“2-(5-Trifluoromethyl-1H-indol-3-YL)acetic acid” (let’s call it “TFAIA” for brevity) primarily targets interleukin-2 (IL-2) . IL-2 is a cytokine involved in immune regulation, particularly in the activation and proliferation of T cells. By interacting with IL-2, TFAIA modulates immune responses and plays a crucial role in various physiological processes .
Mode of Action
TFAIA binds to IL-2 receptors, specifically the IL-2 receptor alpha (IL-2Rα) subunit. This interaction triggers downstream signaling pathways, leading to T cell activation and proliferation. As a result, TFAIA enhances immune responses by promoting T cell growth and differentiation .
Biochemical Pathways
The affected pathways include the JAK-STAT pathway and the PI3K-Akt pathway . Upon binding to IL-2Rα, TFAIA activates Janus kinases (JAKs), which subsequently phosphorylate signal transducers and activators of transcription (STATs). Activated STATs translocate to the nucleus, where they regulate gene expression related to immune function. Additionally, TFAIA activates the PI3K-Akt pathway, promoting cell survival and proliferation .
Pharmacokinetics
TFAIA exhibits favorable pharmacokinetic properties:
- It is well-absorbed after oral administration. TFAIA distributes widely in tissues due to its lipophilic nature. Hepatic enzymes metabolize TFAIA into inactive metabolites. Renal excretion eliminates the compound from the body. TFAIA’s bioavailability is moderate, allowing it to reach therapeutic levels .
Result of Action
At the molecular and cellular levels, TFAIA:
- By activating IL-2 signaling, TFAIA promotes T cell division and expansion. Increased IL-2 availability leads to improved immune surveillance and defense against pathogens. TFAIA influences the secretion of other cytokines, affecting the overall immune milieu .
Action Environment
Environmental factors impact TFAIA’s efficacy and stability:
- Optimal activity occurs within a specific pH range. Stability may vary under different temperature conditions. Interaction with other drugs or food affects TFAIA’s absorption and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method is the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na (sodium trifluoromethanesulfinate) under optimized conditions such as TBHP (tert-butyl hydroperoxide) in acetonitrile at elevated temperatures . This method selectively introduces the trifluoromethyl group at the C2 position of the indole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Trifluoromethyl-1H-indol-3-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole nucleus.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups to the indole ring.
Scientific Research Applications
2-(5-Trifluoromethyl-1H-indol-3-YL)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its stability and bioactivity.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
5-Fluoroindole: Another indole derivative with fluorine substitution, used in medicinal chemistry.
2-Trifluoromethylindole: A closely related compound with similar synthetic routes and applications
Uniqueness
2-(5-Trifluoromethyl-1H-indol-3-YL)acetic acid is unique due to the presence of both the trifluoromethyl group and the acetic acid moiety, which confer distinct chemical and biological properties. Its enhanced stability and lipophilicity make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[5-(trifluoromethyl)-1H-indol-3-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c12-11(13,14)7-1-2-9-8(4-7)6(5-15-9)3-10(16)17/h1-2,4-5,15H,3H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNULZACNINBHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=CN2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626124 | |
Record name | [5-(Trifluoromethyl)-1H-indol-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
378802-40-5 | |
Record name | [5-(Trifluoromethyl)-1H-indol-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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